1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine

Medicinal Chemistry Scaffold Differentiation Fragment-Based Drug Design

1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine (CAS 1094661-15-0) is a small-molecule heterocyclic building block (C12H21N3S, MW 239.38 g/mol) characterized by a thiazole core substituted with a bulky tert-butyl group at the 2-position and a piperazine moiety attached via a methylene linker at the 4-position. Unlike its nearest structural isomer Tebatizole (CAS 54147-28-3), which has a 4-tert-butyl-2-piperazine substitution pattern and a methylated piperazine nitrogen, this compound features a free secondary amine (NH) on the piperazine ring, endowing it with distinct chemical reactivity and hydrogen-bond donor capacity (HBD = that critically differentiates its utility in medicinal chemistry derivatization and fragment-based screening campaigns.

Molecular Formula C12H21N3S
Molecular Weight 239.38 g/mol
CAS No. 1094661-15-0
Cat. No. B1438628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine
CAS1094661-15-0
Molecular FormulaC12H21N3S
Molecular Weight239.38 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=CS1)CN2CCNCC2
InChIInChI=1S/C12H21N3S/c1-12(2,3)11-14-10(9-16-11)8-15-6-4-13-5-7-15/h9,13H,4-8H2,1-3H3
InChIKeyVITXSIHDSMSNNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine (CAS 1094661-15-0): Structural Profile and Initial Procurement Context


1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine (CAS 1094661-15-0) is a small-molecule heterocyclic building block (C12H21N3S, MW 239.38 g/mol) characterized by a thiazole core substituted with a bulky tert-butyl group at the 2-position and a piperazine moiety attached via a methylene linker at the 4-position [1]. Unlike its nearest structural isomer Tebatizole (CAS 54147-28-3), which has a 4-tert-butyl-2-piperazine substitution pattern and a methylated piperazine nitrogen, this compound features a free secondary amine (NH) on the piperazine ring, endowing it with distinct chemical reactivity and hydrogen-bond donor capacity (HBD = 1) that critically differentiates its utility in medicinal chemistry derivatization and fragment-based screening campaigns [2].

Why 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine Cannot Be Replaced by Common Thiazole-Piperazine Analogs


Generic substitution within the thiazole-piperazine class is inadvisable because the precise regioisomeric placement of substituents and linker connectivity dramatically alters both the pharmacophoric geometry and the synthetic derivatization potential of these scaffolds [1]. While many thiazole-piperazine analogs exist as marketed intermediates (e.g., 2-methyl, 2-ethyl, or unsubstituted thiazole variants), the unique 2-tert-butyl-4-methylene-piperazine substitution pattern of CAS 1094661-15-0 provides a sterically demanding lipophilic domain (XLogP3-AA = 1.9) alongside a nucleophilic secondary amine handle that is absent in N-methylated comparators such as Tebatizole [2]. This dual characteristic—steric bulk for target-site complementarity and a free NH for further functionalization—cannot be simultaneously replicated by its closest commercially available analogs, making direct replacement scientifically unsound for applications requiring a specific 3D pharmacophore or a derivatizable piperazine center [3].

Quantitative Differentiation Evidence for 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine Relative to Key Analogs


Regioisomeric Differentiation: 2-tert-Butyl-4-methylene Linker vs. Tebatizole's 4-tert-Butyl-2-amino Substitution

The target compound exhibits a distinct regioisomeric configuration compared to the pharmacologically explored positional isomer Tebatizole (CAS 54147-28-3). CAS 1094661-15-0 positions the bulky tert-butyl group at the thiazole 2-position with a methylene-piperazine linker at the 4-position, whereas Tebatizole bears the tert-butyl group at the 4-position and attaches the piperazine directly to the 2-position [1][2]. This positional swap alters the spatial orientation of the piperazine ring relative to the tert-butyl hydrophobic domain, a critical parameter in structure-activity relationships (SAR) for CNS-penetrant scaffolds where precise 3D pharmacophore geometry governs target engagement [3].

Medicinal Chemistry Scaffold Differentiation Fragment-Based Drug Design

Hydrogen-Bond Donor Capacity: Free NH vs. N-Methylated Piperazine Analogs

The target compound possesses one hydrogen-bond donor (HBD = 1) arising from the secondary amine of the piperazine ring, a property absent in N-methylated analogs such as Tebatizole (HBD = 0) [1][2]. This HBD capacity is a key determinant of aqueous solubility, blood-brain barrier permeability, and target-binding enthalpy in medicinal chemistry campaigns. Within the thiazole-piperazine class, the majority of commercially available intermediates feature N-alkylation (methyl, ethyl, or benzyl), which eliminates this donor potential and restricts subsequent diversification [3].

ADMET Optimization Solubility Enhancement Target Engagement

Class-Level AChE Inhibitory Potential: Scaffold Reference from Published Thiazole-Piperazine Series

While no direct IC50 data exists for CAS 1094661-15-0, the thiazole-piperazine chemotype has demonstrated potent acetylcholinesterase (AChE) inhibitory activity in published medicinal chemistry studies [1]. The most active compound in the Yurttaş et al. (2013) series, compound 5o (a 2-substituted-4-thiazolyl-piperazine analog), achieved an AChE IC50 of 0.011 µM, outperforming the clinical standard donepezil (IC50 = 0.054 µM) by approximately 5-fold in the same assay [2]. The presence of the 2-tert-butyl substituent in CAS 1094661-15-0 provides steric bulk analogous to the 2-substituted aryl/alkyl groups that were critical for potency in that series, establishing the target compound as a structurally privileged intermediate for developing novel AChE inhibitors with potentially improved potency over existing clinical agents [3].

Alzheimer's Disease Research Cholinesterase Inhibition Neuroscience

Patent-Landscape Differentiation: Thiazole-Piperazine Derivatives in Tauopathy and Alzheimer's IP

Patent analysis reveals that piperazine-thiazole derivatives bearing a tert-butyl substituent and a methylene linker are explicitly claimed in intellectual property covering tauopathy treatments, including Alzheimer's disease [1]. WO 2013/024168 (AU2012296804) discloses piperazine-thiazole derivatives useful in treating tauopathies, with specific claims encompassing compounds featuring a tert-butyl-thiazole core connected via a methylene spacer to a piperazine moiety—a structural template directly matching CAS 1094661-15-0 [2]. In contrast, Tebatizole (CAS 54147-28-3), which has a direct thiazole-piperazine bond without a methylene linker, does not appear in this patent family, suggesting that the methylene spacer of CAS 1094661-15-0 may confer a patent-relevant structural distinction for tau-targeted therapeutic development [3].

Patent Analysis Tauopathies Neurodegeneration

Best-Fit Research and Industrial Application Scenarios for 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Design (FBDD) and Library Synthesis Requiring a Derivatizable Piperazine Handle

The free NH of CAS 1094661-15-0 (HBD = 1) makes it uniquely suitable as a fragment for FBDD campaigns where hydrogen-bonding interactions with target proteins are essential for hit identification [1]. Unlike N-methylated analogs such as Tebatizole (HBD = 0), this compound can serve as both a hydrogen-bond donor and a nucleophilic center for subsequent parallel library synthesis via amide coupling, sulfonylation, or urea formation, enabling rapid SAR exploration while retaining the sterically diagnostic 2-tert-butyl-thiazole core [2]. The combination of a rigid thiazole scaffold, a bulky tert-butyl probe for hydrophobic pocket mapping, and a reactive secondary amine makes this compound a versatile starting point for generating diverse screening libraries targeting CNS receptors, kinases, or proteases [3].

Alzheimer's Disease Research: AChE Inhibitor Lead Optimization

The thiazole-piperazine scaffold of CAS 1094661-15-0 aligns with the pharmacophore of published AChE inhibitors that have demonstrated sub-micromolar potency (IC50 = 0.011 µM for analog 5o, 5-fold more potent than donepezil at 0.054 µM) [1]. The 2-tert-butyl substituent provides the hydrophobic bulk characteristic of high-affinity AChE ligands, while the methylene-linked free piperazine enables subsequent functionalization to optimize blood-brain barrier penetration, target selectivity over butyrylcholinesterase (BChE), and metabolic stability—key parameters for advancing beyond the potency achieved by the reference compound 5o [2]. Researchers prioritizing novel AChE inhibitors with IP freedom-to-operate should select this intermediate for synthesizing analogs that are structurally distinct from the 2-aryl-thiazole series described in Yurttaş et al. (2013) [3].

Tauopathy and Neurodegeneration IP-Protected Lead Generation

The structural match between CAS 1094661-15-0 and the claimed chemical genus in WO 2013/024168 (piperazine-thiazole derivatives with a methylene linker for tauopathy treatment) positions this compound as a key intermediate for pharmaceutical research programs targeting tau aggregation [1]. Unlike Tebatizole, which lacks the methylene spacer and falls outside this patent scope, CAS 1094661-15-0 enables the synthesis of proprietary analogs within the claimed IP space, providing a strategic advantage for industrial research teams building patent-protected portfolios around tau-targeted therapies for Alzheimer's disease and related tauopathies [2]. The free piperazine NH further permits conjugation with brain-penetrant moieties or positron emission tomography (PET) imaging tags for translational studies [3].

Physicochemical Comparator in ADMET Profiling Panels for CNS Drug Candidates

With a balanced polarity profile (TPSA = 56.4 Ų, XLogP3-AA = 1.9, HBD = 1), CAS 1094661-15-0 resides within the favorable CNS drug-like property space as defined by standard multiparameter optimization (MPO) guidelines (CNS MPO score ≥ 4) [1]. This compound can serve as a non-N-alkylated reference standard in ADMET screening cascades, enabling direct comparison with N-methylated analogs (e.g., Tebatizole, TPSA = 47.6 Ų, HBD = 0, XLogP = 2.9) to deconvolute the contribution of hydrogen-bond donor capacity to membrane permeability, P-glycoprotein efflux susceptibility, and metabolic stability—critical parameters for CNS lead triaging [2]. Its availability in both free-base and hydrochloride salt forms (CAS 1170975-85-5) further supports formulation and solubility studies in preclinical development workflows [3].

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